

# In-Depth Technical Guide: Synthesis and Characterization of Antitumor Agent-144 (16)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Antitumor agent-144 (16), a novel nitro 5-deazaflavin derivative, has demonstrated significant cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of its synthesis, characterization, and known biological activities. The information compiled herein is intended to support further research and development of this promising anticancer compound.

#### Introduction

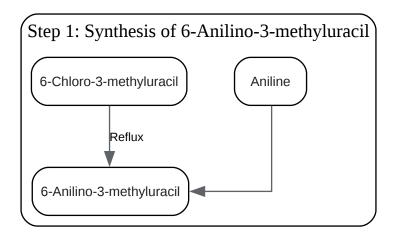
Antitumor agent-144 (16), chemically known as 7-nitro-10-octyl-3-phenyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, is a synthetic compound that has garnered interest for its potent in vitro antitumor properties. It belongs to the 5-deazaflavin class of compounds, which are analogs of naturally occurring flavins. The introduction of a nitro group at the 7-position is believed to contribute to its bioactivity, potentially through bioreductive activation in hypoxic tumor environments. This document outlines a plausible synthetic route and standard characterization methods for **Antitumor agent-144** (16), based on established chemical literature.

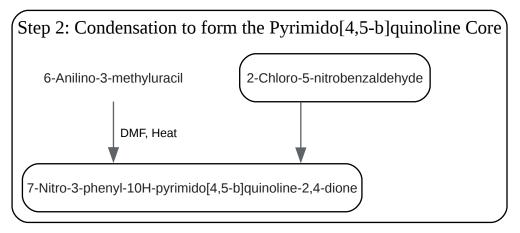
# Synthesis of Antitumor Agent-144 (16)

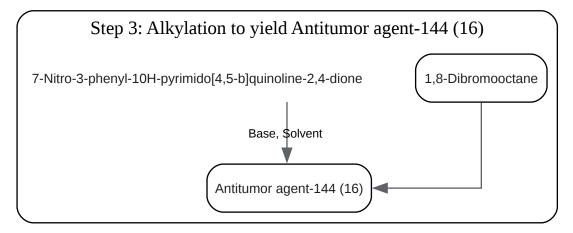


The synthesis of **Antitumor agent-144** (16) can be achieved through a multi-step process involving the construction of the core pyrimido[4,5-b]quinoline ring system followed by alkylation. A likely synthetic pathway is detailed below.

# **Synthesis Workflow**







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Caption: Synthetic workflow for Antitumor agent-144 (16).

# **Experimental Protocols**

Step 1: Synthesis of 6-Anilino-3-methyluracil

A mixture of 6-chloro-3-methyluracil (1 equivalent) and aniline (2 equivalents) is heated at reflux in a suitable solvent (e.g., ethanol or isopropanol) for 4-6 hours. The reaction mixture is then cooled, and the resulting precipitate is collected by filtration, washed with cold solvent, and dried to yield 6-anilino-3-methyluracil.

Step 2: Synthesis of 7-Nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione

6-Anilino-3-methyluracil (1 equivalent) and 2-chloro-5-nitrobenzaldehyde (1.1 equivalents) are dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). The mixture is heated to approximately 110-120 °C for 2-4 hours. After cooling, the product precipitates and is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pyrimido[4,5-b]quinoline core structure.

Step 3: Synthesis of Antitumor agent-144 (16)

To a solution of 7-nitro-3-phenyl-10H-pyrimido[4,5-b]quinoline-2,4-dione (1 equivalent) in a polar aprotic solvent such as DMF is added a base (e.g., potassium carbonate, 1.5 equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the addition of 1,8-dibromooctane (1.2 equivalents). The reaction is then heated to 60-80 °C and monitored by thin-layer chromatography until completion (typically 4-8 hours). The reaction mixture is cooled, poured into cold water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to yield **Antitumor agent-144** (16).

# **Characterization of Antitumor Agent-144 (16)**

The structural confirmation of the synthesized **Antitumor agent-144** (16) is performed using standard analytical techniques.

# **Physicochemical and Spectroscopic Data**



| Parameter                      | Value   |  |
|--------------------------------|---|--|
| Molecular Formula              | C25H26N4O4  |  |
| Molecular Weight               | 446.50 g/mol  |  |
| Appearance                     | Yellow solid  |  |
| <sup>1</sup> H NMR (Expected)  | Signals corresponding to the aromatic protons of the phenyl and quinoline rings, the methylene protons of the octyl chain, and the methyl protons of the uracil moiety. |  |
| <sup>13</sup> C NMR (Expected) | Resonances for the carbonyl carbons, the aromatic carbons of the fused ring system and the phenyl group, and the aliphatic carbons of the octyl chain.                  |  |
| Mass Spectrometry              | Expected to show the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.  |  |
| Elemental Analysis             | Calculated values for C, H, and N should be in close agreement with the experimental findings.  |  |

# **Biological Activity and Mechanism of Action**

**Antitumor agent-144** (16) has been evaluated for its in vitro cytotoxic effects against a panel of human cancer cell lines.

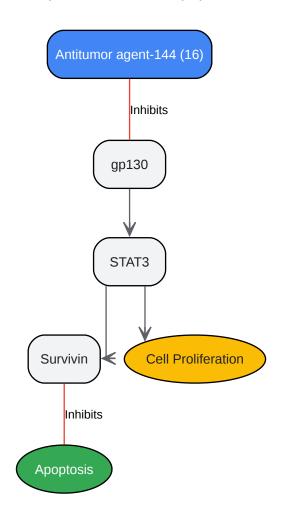
**In Vitro Cytotoxicity** 

| Cell Line                 | IC <sub>50</sub> (μM) | Reference |
|---------------------------|-----------------------|-----------|
| L1210 (Murine leukemia)   | 2.6                   | [1]       |
| KB (Human oral carcinoma) | 8.4                   | [1]       |

# **Mechanism of Action**



The proposed mechanism of action for **Antitumor agent-144** (16) involves the inhibition of the gp130-STAT3-survivin signaling pathway. This pathway is often dysregulated in cancer and plays a crucial role in cell survival, proliferation, and apoptosis resistance.



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Caption: Proposed mechanism of action of Antitumor agent-144 (16).

By inhibiting this pathway, **Antitumor agent-144** (16) can lead to the downregulation of the anti-apoptotic protein survivin, thereby promoting apoptosis and inhibiting the proliferation of cancer cells.

## Conclusion

**Antitumor agent-144** (16) represents a promising lead compound in the development of novel anticancer therapies. The synthetic route outlined in this guide is based on established methodologies for the synthesis of related 5-deazaflavin derivatives. The potent in vitro activity



and the defined mechanism of action provide a strong rationale for further preclinical and clinical investigations. This technical guide serves as a valuable resource for researchers aiming to synthesize, characterize, and further explore the therapeutic potential of **Antitumor agent-144** (16).

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# References

- 1. medchemexpress.com [medchemexpress.com]
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